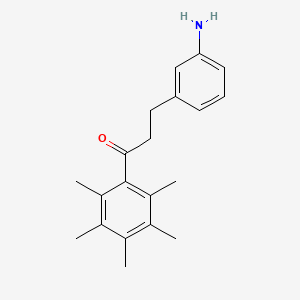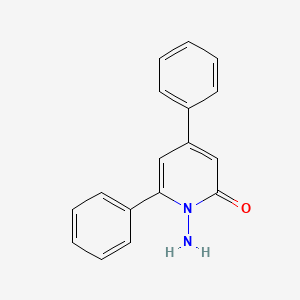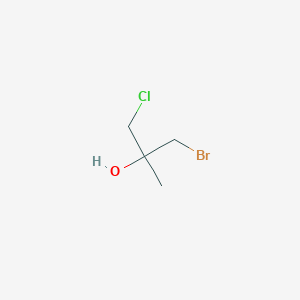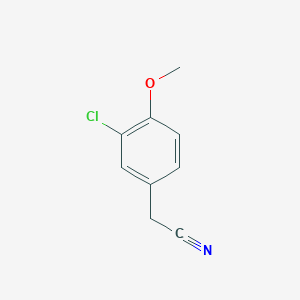
2-(3-氯-4-甲氧基苯基)乙腈
概述
描述
“2-(3-Chloro-4-methoxyphenyl)acetonitrile” is a chemical compound used as a raw material and an intermediate in organic synthesis . It has a molecular weight of 181.62 .
Synthesis Analysis
The synthesis of “2-(3-Chloro-4-methoxyphenyl)acetonitrile” involves the use of sodium cyanide and 3-Methoxybenzyl chloride . It’s also worth noting that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
Molecular Structure Analysis
The InChI code for “2-(3-Chloro-4-methoxyphenyl)acetonitrile” is 1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.
Chemical Reactions Analysis
Acetonitrile, a component of “2-(3-Chloro-4-methoxyphenyl)acetonitrile”, can be used as an important synthon in many types of organic reactions . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .
Physical And Chemical Properties Analysis
“2-(3-Chloro-4-methoxyphenyl)acetonitrile” is a solid substance . and a molecular weight of 181.62 .
科学研究应用
化学反应和动力学
- 相关化合物 1-氯-1-(4-甲氧基苯基)-2-苯乙烷在乙腈中经历脱氯化氢反应生成反式-对甲氧基芪。该反应表明由于给电子对甲氧基和电荷离域的存在,阳离子的稳定性 (Kumar & Balachandran, 2006)。
- 在乙腈-水二元混合物中超声辐射下研究了 4-甲氧基苯基二氯乙酸 pH 无关水解的动力学。这项研究提供了在没有空化的情况下超声动力学效应的证据 (Tuulmets 等人,2014 年)。
分子结构和稳定性
- 相关化合物 2-[(S/R)-2-氯-3-喹啉基]-2-[(R)-1-(4-甲氧基苯基)乙基氨基]乙腈的两个非对映异构体的结构在键长和键角方面显示出相似性,表明在不同空间群中具有结构稳定性 (Ladraa 等人,2009 年)。
合成和反应性
- 一项关于从 2-(2-甲氧基苯基)乙腈衍生物合成 2-(4-N,N-二甲氨基苯基)杂环的研究揭示了一种获得吲哚啉的方法,吲哚啉是天然产物和花青染料的成分 (Huber 等人,2019 年)。
荧光和光谱性质
- 乙腈中结构类似物 1-甲基-2-(4-甲氧基苯基)-3-羟基-4(1H)-喹啉酮 (QMOM) 的光谱特性展示了双重荧光和激发态质子转移,表明具有分析应用的潜力 (Tomin & Jaworski, 2011)。
安全和危害
作用机制
Target of Action
This compound is used as a raw material and an intermediate in organic synthesis
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets to form new compounds .
Biochemical Pathways
It’s used in the synthesis of various organic compounds , which suggests it may be involved in multiple biochemical pathways depending on the context of its use.
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds .
属性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNWEVUZHGBTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363578 | |
| Record name | 2-(3-chloro-4-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)acetonitrile | |
CAS RN |
7569-58-6 | |
| Record name | 2-(3-chloro-4-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621066.png)

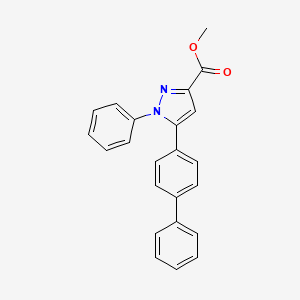
![2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621071.png)
![4-Benzo[1,3]dioxol-5-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine](/img/structure/B1621072.png)
![1-(2-Pyrrolidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B1621075.png)
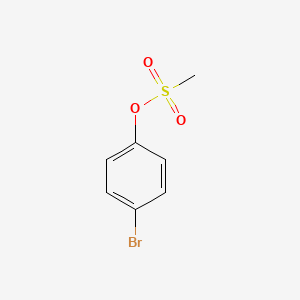
![5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B1621080.png)
![2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane](/img/structure/B1621084.png)


